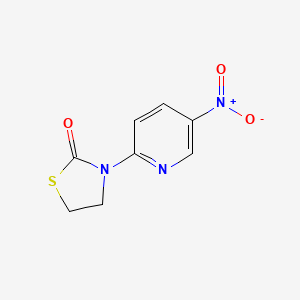

3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

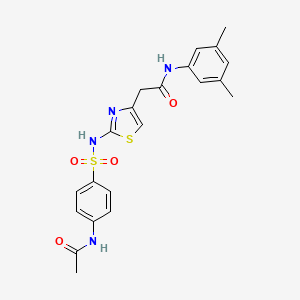

“3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one” is a chemical compound that contains a thiazolidinone group attached to a nitropyridine group . It is a part of the nitropyridines family, which are known for their reactivity and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis and Cytotoxic Studies : A study by Bielenica et al. (2017) focused on synthesizing derivatives of 1,3-thiazolidin-4-one, including compounds similar to 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one. These compounds were evaluated for their cytotoxicity and anti-HIV properties, with some showing significant influence on cancer cells (Bielenica et al., 2017).

Antimicrobial Activity : Ayyash and Hammady (2020) synthesized a variety of 1,3-thiazolidin-4-one compounds, demonstrating potent antimicrobial activity. This study highlights the potential of these compounds, including variants of this compound, in combating microbial infections (Ayyash & Hammady, 2020).

Chemical Properties and Reactions

1,3-Dipolar Cycloaddition Reactions : Holt and Fiksdahl (2007) investigated the reactivity of nitropyridyl isocyanates, closely related to this compound, in 1,3-dipolar cycloaddition reactions. These studies contribute to understanding the chemical behavior and potential applications of such compounds (Holt & Fiksdahl, 2007).

Cyclization of Monocyclic Nitropyridinones : Research by Smolyar and Yutilov (2008) explored the reactions and mechanisms of cyclization involving nitropyridinone derivatives, which are structurally related to this compound. Such studies are crucial for understanding the chemical pathways and potential applications of these compounds (Smolyar & Yutilov, 2008).

Anticancer and Antioxidant Activities

Anticonvulsant and Anticancer Properties : Mishchenko et al. (2020) synthesized thiazole-bearing 4-thiazolidinones, which showed excellent anticonvulsant activity in models. This highlights the potential of this compound derivatives in pharmacological applications (Mishchenko et al., 2020).

Synthesis of Bioactive Thiazolidinones : A study by Joseph et al. (2013) focused on synthesizing novel thiazolidin-4-ones and evaluating their anticancer and antioxidant activities. These findings contribute to understanding the therapeutic potential of compounds related to this compound (Joseph et al., 2013).

Eigenschaften

IUPAC Name |

3-(5-nitropyridin-2-yl)-1,3-thiazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c12-8-10(3-4-15-8)7-2-1-6(5-9-7)11(13)14/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOLRBMERVKWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)N1C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2575727.png)

![[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine](/img/structure/B2575733.png)

![N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575734.png)

![Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

![(E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575737.png)

![5-benzyl-N-(3-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2575739.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2575743.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2575747.png)